(6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride
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Overview
Description
(6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic amines It is characterized by the presence of a brominated pyridine ring and a piperidine moiety, which are connected via a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Bromination of Pyridine: The starting material, pyridine, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to yield 6-bromo-pyridine.
Formation of Piperidine Derivative: The 6-bromo-pyridine is then reacted with a piperidine derivative, often through a nucleophilic substitution reaction, to form the intermediate compound.
Methylation: The intermediate is methylated using a methylating agent such as methyl iodide or dimethyl sulfate.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of (6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-pyridine: A simpler analog with a bromine atom at the 2-position of the pyridine ring.
Pyridin-2-yl-piperidine: Lacks the bromine atom but has a similar core structure.
Pyrimidine derivatives: Compounds with a similar heterocyclic structure but different functional groups.
Uniqueness
(6-Bromo-pyridin-2-yl)-methyl-piperidin-3-yl-amine hydrochloride is unique due to the presence of both a brominated pyridine ring and a piperidine moiety, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-bromo-N-methyl-N-piperidin-3-ylpyridin-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN3.ClH/c1-15(9-4-3-7-13-8-9)11-6-2-5-10(12)14-11;/h2,5-6,9,13H,3-4,7-8H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHXZOUJMKZCORZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCNC1)C2=NC(=CC=C2)Br.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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